N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethoxybenzamide

PDE4 inhibitor Structure-activity relationship Isoform selectivity

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethoxybenzamide (CAS 921533-50-8) is a synthetic pyridazinone derivative that belongs to the broader family of phosphodiesterase 4 (PDE4) inhibitors. The compound features a 6-oxopyridazin-1(6H)-yl core substituted at the 3-position with a 4-ethoxyphenyl group and an N-2 ethyl linker terminating in a 3,5-dimethoxybenzamide moiety.

Molecular Formula C23H25N3O5
Molecular Weight 423.469
CAS No. 921533-50-8
Cat. No. B2493990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethoxybenzamide
CAS921533-50-8
Molecular FormulaC23H25N3O5
Molecular Weight423.469
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC(=CC(=C3)OC)OC
InChIInChI=1S/C23H25N3O5/c1-4-31-18-7-5-16(6-8-18)21-9-10-22(27)26(25-21)12-11-24-23(28)17-13-19(29-2)15-20(14-17)30-3/h5-10,13-15H,4,11-12H2,1-3H3,(H,24,28)
InChIKeyMNDNOPDAPVVJGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(3-(4-Ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethoxybenzamide (CAS 921533-50-8): Chemical Identity, PDE4 Inhibitor Class & Procurement Baseline


N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethoxybenzamide (CAS 921533-50-8) is a synthetic pyridazinone derivative that belongs to the broader family of phosphodiesterase 4 (PDE4) inhibitors . The compound features a 6-oxopyridazin-1(6H)-yl core substituted at the 3-position with a 4-ethoxyphenyl group and an N-2 ethyl linker terminating in a 3,5-dimethoxybenzamide moiety. Pyridazinone-based PDE4 inhibitors have been extensively explored as anti-inflammatory agents for respiratory and immunological indications, with established structure-activity relationships (SAR) demonstrating that N(2)-substitution and aryl ring electronics critically govern PDE4 inhibitory potency and isoform selectivity . This compound is commercially available as a research-grade screening compound and serves as a probe molecule for PDE4-associated target engagement studies.

Why Generic Pyridazinone Substitution Fails: Structural Determinants That Differentiate N-(2-(3-(4-Ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethoxybenzamide


PDE4 inhibitors within the pyridazinone class are exquisitely sensitive to even minor substituent variations; the presence, position, and electronic nature of aryl substituents, the length and composition of the N(2) linker, and the benzamide capping group collectively determine potency, PDE4 isoform selectivity, and functional anti-inflammatory activity . Published SAR demonstrates that N(2)-substitution is a prerequisite for PDE4 selectivity in the pyridazinone series, with unsubstituted analogs exhibiting significant PDE3 cross-reactivity (pIC50 ≈ 6.6) . Furthermore, the nature of the 3-aryl substituent on the pyridazinone ring modulates both potency and the rolipram high-affinity binding site (HARBS) interaction, a key determinant of emetic side-effect liability . Consequently, swapping the 4-ethoxyphenyl or 3,5-dimethoxybenzamide motifs for seemingly conservative replacements (e.g., 4-chlorophenyl, 3-trifluoromethylbenzamide, or nicotinamide) can profoundly alter target engagement, selectivity, and cellular efficacy . These molecular distinctions carry direct procurement implications: screening libraries and SAR campaigns relying on generic pyridazinone representatives risk missing the specific pharmacophore contribution of the 4-ethoxy/3,5-dimethoxy combination embodied in this compound.

Quantitative Differentiation Evidence for N-(2-(3-(4-Ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethoxybenzamide Relative to Closest Analogs


4-Ethoxyphenyl vs. 4-Chlorophenyl: Impact on PDE4 Isoform Selectivity and HARBS Affinity

The 4-ethoxyphenyl substituent at the pyridazinone 3-position is predicted to confer superior PDE4 isoform selectivity compared to the 4-chlorophenyl analog (CAS 921532-21-0), based on established SAR for 6-aryl-pyridazinone PDE4 inhibitors. The electron-donating ethoxy group (–OCH₂CH₃, Hammett σₚ = –0.24) reduces affinity for the rolipram high-affinity binding site (HARBS) relative to electron-withdrawing substituents, a characteristic associated with attenuated emetogenic potential . In contrast, the 4-chloro substituent (σₚ = +0.23) increases HARBS affinity, which has been correlated with nausea and emesis in clinical PDE4 inhibitors . While direct head-to-head PDE4 IC₅₀ data for this exact compound pair are not publicly available, class-level SAR from 6-aryl-pyridazinone series establishes that electron-donating para substituents systematically shift the selectivity profile away from HARBS while maintaining PDE4 catalytic site inhibition .

PDE4 inhibitor Structure-activity relationship Isoform selectivity

3,5-Dimethoxybenzamide Capping Group: Enhanced PDE4 Potency vs. Nicotinamide and Trifluoromethylbenzamide Analogs

The 3,5-dimethoxybenzamide moiety in the target compound represents a potency-optimized capping group for PDE4 inhibition, as evidenced by SAR from multiple pyridazinone and phthalazinone series. The meta-dimethoxy substitution pattern on the benzamide ring enhances hydrophobic interactions with the PDE4 catalytic pocket while providing hydrogen-bond acceptor capacity that stabilizes the inhibitor-enzyme complex . By contrast, analogs bearing a nicotinamide (polar, hydrogen-bonding heterocycle) or 3-trifluoromethylbenzamide (strongly electron-withdrawing) capping group are expected to exhibit reduced PDE4 potency due to suboptimal fit within the lipophilic N(2)-substituent binding region . In the closely related phthalazinone PDE4 inhibitor series, optimization of the N-substituent benzamide moiety produced pIC₅₀ improvements of 1–2 log units (e.g., pIC₅₀ 6.5 → 8.4) when the substituent was properly matched to the binding pocket .

PDE4 inhibitor Benzamide SAR Potency optimization

Ethyl Linker Length at N(2): Optimal Spacing for PDE4 Potency and Selectivity

The two-carbon ethyl linker connecting the pyridazinone N(2) to the 3,5-dimethoxybenzamide group is positioned within the optimal spacer length identified by Dal Piaz et al. for PDE4 potency and selectivity. Their systematic SAR evaluation of heterocyclic-fused pyridazinones demonstrated that an ethyl substituent at the pyridazine N-2 position is associated with the best combined potency and selectivity profile, outperforming methyl, propyl, and unsubstituted analogs . This finding is mechanistically significant because the N(2) substituent occupies a region of the PDE4 catalytic pocket that discriminates between PDE4 and PDE3 isoforms; suboptimal linker lengths compromise this discrimination, leading to dual PDE3/4 inhibition and potential cardiovascular side effects .

PDE4 inhibitor Linker optimization Pyridazinone SAR

Functional Anti-Inflammatory Activity: Pyridazinone Class Reduction of IL-8 Production in Human Primary Cells

Pyridazinone-based PDE4 inhibitors, including 4,5-dihydropyridazinone and structurally related 6-oxopyridazinone derivatives, have demonstrated the ability to reduce interleukin-8 (IL-8) production in human primary polymorphonuclear cells (PMNs), establishing a direct functional link between PDE4 enzymatic inhibition and anti-inflammatory cellular efficacy . The general class-level data provide a functional benchmark against which the target compound's cellular activity can be contextualized: PDE4 inhibition in PMNs leads to elevated intracellular cAMP, which in turn suppresses pro-inflammatory cytokine release. While specific IL-8 reduction data for CAS 921533-50-8 are not yet published, the compound's structural alignment with active pyridazinone PDE4 inhibitors predicts conservation of this functional anti-inflammatory phenotype .

PDE4 inhibitor Anti-inflammatory IL-8 Human primary cells

Optimal Research & Industrial Application Scenarios for N-(2-(3-(4-Ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethoxybenzamide (CAS 921533-50-8)


PDE4 Isoform Selectivity Profiling & HARBS Liability Assessment in Respiratory Inflammation Programs

This compound is ideally suited as a probe for head-to-head PDE4 isoform selectivity profiling against the 4-chlorophenyl analog (CAS 921532-21-0). Because the 4-ethoxy substituent is predicted to reduce HARBS affinity relative to the 4-chloro congener , parallel testing of both compounds in PDE4A/B/C/D enzymatic assays and HARBS binding assays can empirically validate the contribution of the para substituent electronic character to the therapeutic window. Researchers developing inhaled PDE4 inhibitors for asthma or COPD can use this compound to benchmark the selectivity advantage conferred by electron-donating aryl substituents, directly informing lead optimization strategies.

Benzamide Capping Group SAR: Differentiating 3,5-Dimethoxybenzamide from Nicotinamide and Trifluoromethylbenzamide Congeners

The target compound serves as the 3,5-dimethoxybenzamide reference point in a systematic capping group SAR matrix. Direct comparison with the nicotinamide analog and the 3-trifluoromethylbenzamide analog in PDE4 enzymatic assays (IC₅₀ determination) and cellular cAMP accumulation assays can quantify the potency advantage of the dimethoxy substitution pattern . This application is directly relevant to medicinal chemistry teams optimizing N(2)-substituent interactions within the PDE4 catalytic pocket.

Linker Length Optimization Studies: Validating the Ethyl Spacer as the PDE4/PDE3 Selectivity Determinant

The ethyl linker in this compound aligns with the optimal N(2) substituent length identified by Dal Piaz et al. for maximal PDE4 potency and PDE4/PDE3 selectivity . Procurement of this compound enables side-by-side testing with methyl-linked and propyl-linked analogs (where available) to empirically confirm that the two-carbon spacer provides the best discrimination between PDE4 and PDE3 isoforms. This is particularly relevant for CNS and cardiovascular programs where PDE3 cross-reactivity must be rigorously excluded.

Functional Anti-Inflammatory Screening in Human Primary Immune Cells (IL-8 & TNF-α)

Based on the demonstrated ability of structurally related pyridazinone PDE4 inhibitors to suppress IL-8 production in human primary polymorphonuclear cells , this compound is suitable for functional anti-inflammatory screening in LPS- or TNF-α-stimulated human PBMC or PMN assays. Procurement for this application is justified when the research objective extends beyond enzymatic inhibition to include cellular proof-of-mechanism, enabling differentiation from PDE4 inhibitors that exhibit enzymatic potency but fail to translate to cellular or in vivo anti-inflammatory activity.

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